molecular formula C21H15N3O3 B2476951 N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034440-10-1

N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2476951
CAS No.: 2034440-10-1
M. Wt: 357.369
InChI Key: LZOHOBUKFLGXIN-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that combines the structural features of bipyridine and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide typically involves the coupling of bipyridine derivatives with chromene carboxylic acid derivatives. One common method includes the use of metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bipyridine moiety can chelate metal ions, affecting metalloproteins and enzymes . The chromene structure can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of bipyridine and chromene structures, providing a versatile platform for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

4-oxo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-18-11-20(27-19-6-2-1-5-16(18)19)21(26)24-12-14-7-9-23-17(10-14)15-4-3-8-22-13-15/h1-11,13H,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOHOBUKFLGXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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